molecular formula C19H14N2O3 B2989047 N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide CAS No. 478033-45-3

N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide

Cat. No.: B2989047
CAS No.: 478033-45-3
M. Wt: 318.332
InChI Key: GCUWMEGCCDMHMT-UHFFFAOYSA-N
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Description

N-(3-Cyano-5-phenylfuran-2-yl)-3-methoxybenzamide (CAS 478033-45-3) is a chemical compound with the molecular formula C 19 H 14 N 2 O 3 and a molecular weight of 318.33 g/mol . This benzamide derivative features a furan ring system substituted with a cyano group and a phenyl moiety, offering a unique structure for pharmaceutical and biochemical research. The core 3-methoxybenzamide component of this molecule is recognized as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key enzyme involved in DNA repair, and its inhibition is a actively researched strategy in oncology, making this structural motif a valuable scaffold for investigating novel anticancer agents . Furthermore, the distinct substitution pattern on the furan ring presents opportunities for exploring structure-activity relationships in medicinal chemistry campaigns, particularly in the development of kinase inhibitors for treating proliferative diseases . Research on analogous compounds demonstrates that the presence of cyano groups on heterocyclic cores can significantly enhance antiproliferative activity against various human cancer cell lines . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-23-16-9-5-8-14(10-16)18(22)21-19-15(12-20)11-17(24-19)13-6-3-2-4-7-13/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUWMEGCCDMHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts acylation or alkylation reactions.

    Formation of the Methoxybenzamide Moiety: This step involves the reaction of 3-methoxybenzoic acid with appropriate amines under dehydrating conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cyanide salts for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The cyano group and the furan ring are key functional groups that interact with biological macromolecules, potentially inhibiting or modulating their activity. The methoxybenzamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structural and functional differences between N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide and related compounds:

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Reference
This compound Benzamide + furan 3-Cyano, 5-phenyl on furan; 3-OCH3 on benzamide Unknown (structural focus) -
CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide) Benzamide + quinoline 3-Cyano, 5,7-dimethyl on quinoline; ethyl linker Dual corrector-potentiator for ΔF508-CFTR
Compound 95 () Benzamide + indole-imidazole Imidazole-methylene, 2-oxoindolinyl TLK2 inhibitor; high thermal stability (MP >300°C)
N-(tert-butyl)-3-methoxybenzamide Simple benzamide tert-butyl on amide nitrogen Synthetic intermediate; lower bioactivity
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide + aryl ether Trifluoromethyl, isopropoxy on benzene Pesticide (fungicide)

Structure-Activity Relationship (SAR) Insights

Impact of Heterocyclic Moieties
  • Furan vs. Quinoline: The 3-cyano-5-phenylfuran group in the target compound may confer distinct electronic and steric properties compared to CoPo-22’s quinoline core. Quinoline derivatives (e.g., CoPo-22) exhibit dual corrector-potentiator activity for CFTR, suggesting that furan-based analogues might lack the planar aromaticity required for similar interactions .
  • Imidazole-Indole Hybrids: Compound 95’s indole-imidazole system demonstrates high thermal stability and kinase inhibition, highlighting how fused heterocycles enhance target engagement compared to monocyclic furans .
Substituent Effects
  • Cyano Group: Present in both the target compound and CoPo-22, the cyano group likely enhances binding via electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in target proteins .
  • Methoxy Position : The 3-methoxy group on the benzamide is conserved across multiple analogues (e.g., CoPo-22, flutolanil), suggesting its role in optimizing solubility or hydrogen-bonding interactions .
  • Side Chain Variations : SAR studies in reveal that bulky substituents (e.g., tert-butyl) on the amide nitrogen reduce activity, while smaller groups (e.g., cyclopropane) improve potency. The target compound’s furan-linked side chain may balance steric bulk and flexibility .

Physicochemical and Functional Comparisons

  • Thermal Stability : Compound 95’s high melting point (>300°C) contrasts with likely lower stability in the target compound due to the furan’s reduced aromaticity .

Biological Activity

N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H14N2O3. The compound features a furan ring, a cyano group, and a methoxybenzamide structure. The synthesis typically involves several key steps:

  • Formation of the Furan Ring : Achieved through cyclization under acidic or basic conditions.
  • Introduction of the Cyano Group : Accomplished via nucleophilic substitution using cyanide salts.
  • Attachment of the Methoxybenzamide : Involves reaction with an appropriate amine and acyl chloride to form the final structure.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Electrophilic Properties : The cyano group acts as an electrophile, potentially interacting with nucleophilic sites on proteins.
  • Aromatic Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activities or receptor functions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been investigated against various bacterial strains, showing significant inhibition at certain concentrations.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced viability in human cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)15Induction of apoptosis
    HeLa (Cervical Cancer)10Cell cycle arrest
  • In Vivo Studies : Animal models have shown that administration of this compound leads to tumor growth inhibition, suggesting its potential as a therapeutic agent .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.
  • Structure–Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide, and how can purity be confirmed?

  • Methodology : The compound can be synthesized via coupling reactions between a substituted furan amine (e.g., 3-cyano-5-phenylfuran-2-amine) and 3-methoxybenzoic acid using EDC·HCl as a coupling agent in anhydrous chloroform under argon. Purification involves column chromatography (e.g., 3:1 n-hexane/EtOAc) and vacuum drying. Structural confirmation requires 1H^1 \text{H}-NMR (500 MHz, DMSO-d6_6 ) and 13C^{13} \text{C}-NMR (126 MHz, DMSO-d6_6 ) to resolve aromatic protons and cyano/methoxy groups, supplemented by ESI-MS or HR-MS for molecular ion validation .

Q. Which characterization techniques are critical for verifying the compound’s structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the cyano group (~110–120 ppm in 13C^{13} \text{C}-NMR), methoxy protons (~3.8 ppm in 1H^1 \text{H}-NMR), and furan-phenyl coupling (aromatic protons at 6.5–8.0 ppm) .
  • Mass Spectrometry : ESI-MS or HR-MS to confirm the molecular ion [M+H]+^+ and rule out side products.
  • HPLC : Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>95%) .

Q. How can researchers initially assess the compound’s pharmacological activity?

  • Methodology : Conduct in vitro assays targeting receptors or enzymes structurally related to its scaffold. For example:

  • Kinase Inhibition : Measure IC50_{50} against PLK1 (if applicable) using ATP-binding assays, referencing methodologies for similar 3-methoxybenzamide derivatives like Volasertib .
  • Receptor Binding : Radioligand displacement assays (e.g., D4 dopamine receptors) with tritiated analogs, as demonstrated for structurally related benzamides .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodology :

  • ADME Profiling : Evaluate metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability bottlenecks.
  • Structural Optimization : Adjust lipophilicity (logP) via substituent modifications (e.g., replacing methoxy with polar groups) to enhance blood-brain barrier penetration, as seen in D4 receptor ligand studies .
  • Formulation : Use prodrug strategies or nanoparticle carriers to improve solubility, guided by SAR data .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with dual pharmacological activities?

  • Methodology :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., cyano) on the furan ring to enhance target binding, as observed in cyanoquinoline corrector-potentiator hybrids .
  • Substituent Screening : Test phenyl ring substitutions (e.g., halogens, methyl) to balance selectivity between related targets (e.g., PLK1 vs. PLK2/3) .
  • Dual-Activity Assays : Use parallel screening in cellular models (e.g., ΔF508-CFTR correction and potentiation) to identify multifunctional derivatives .

Q. What advanced techniques validate the compound’s target engagement and mechanism of action?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., PLK1 kinase domain) using SHELX-refined structures to map binding interactions .
  • PET Imaging : Radiolabel the methoxy group with 11C^{11} \text{C} for in vivo biodistribution studies in non-human primates, as applied to D4 receptor tracers .
  • CRISPR/Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. How can researchers address discrepancies in biological activity across different assay platforms?

  • Methodology :

  • Assay Standardization : Replicate findings in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Cellular Context Analysis : Compare activity in primary cells vs. immortalized lines to account for pathway redundancy.
  • Data Normalization : Use reference compounds (e.g., Volasertib for PLK inhibition) to calibrate inter-lab variability .

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